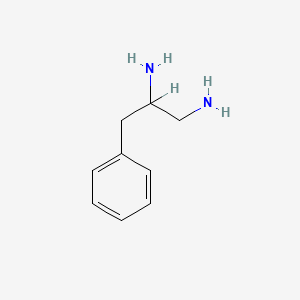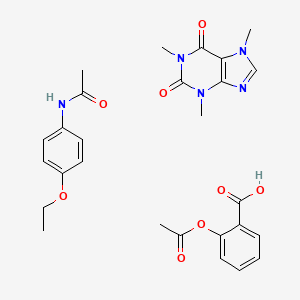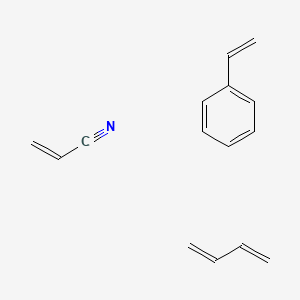
3-Phenylpropane-1,2-diamine
Vue d'ensemble
Description
3-Phenylpropane-1,2-diamine: is an organic compound with the molecular formula C9H14N2 It is a diamine derivative with a phenyl group attached to the propane chain
Mécanisme D'action
Target of Action
The primary target of 3-Phenylpropane-1,2-diamine is aminopeptidase N/CD13 (APN) . APN is a zinc-dependent transmembrane exopeptidase that is expressed by a wide variety of human tissues and cell types such as monocytes, myeloid, epithelial cells of the intestine and kidney, fibroblasts, endothelial cells, and tumor cells . Dysregulated expression of APN is observed in many diseases, and it is regarded as one of the most interesting and promising anti-cancer and anti-inflammatory targets .
Mode of Action
This compound interacts with APN, inhibiting its function . The compound forms a sigma-bond with APN, generating a positively charged intermediate . This interaction results in the inhibition of APN, which plays a key role in the regulation of tumor genesis process .
Biochemical Pathways
The action of this compound affects the phenylpropanoid biosynthetic pathway . This pathway is initiated by the combination of erythrose 4-phosphate and phosphoenolpyruvate (PEP) to form phenylalanine . Phenylalanine is then converted to trans-cinnamic acid, a key intermediate in the phenylpropanoid pathway . The inhibition of APN by this compound can affect the downstream effects of this pathway, which include the biosynthesis of a wide range of organic compounds such as lignins, flavanols, isoflavanoids, anthocyanins, and stilbenes .
Pharmacokinetics
The hydrophobic property of the compound was considered in addition to the comfa fields in a 3-d qsar study, which improved the robustness and predictive ability of the generated model .
Result of Action
The result of the action of this compound is the inhibition of APN, leading to potential anti-cancer and anti-inflammatory effects . The compound’s interaction with APN can lead to changes in the phenylpropanoid biosynthetic pathway, affecting the production of various organic compounds .
Analyse Biochimique
Biochemical Properties
3-Phenylpropane-1,2-diamine plays a crucial role in biochemical reactions, particularly as an inhibitor of aminopeptidase N/CD13 (APN). APN is a zinc-dependent transmembrane exopeptidase involved in the regulation of tumor genesis and inflammatory diseases . The compound interacts with APN by binding to its active site, thereby inhibiting its enzymatic activity. This interaction is significant for developing potent antitumor agents.
Cellular Effects
This compound affects various cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. By inhibiting APN, this compound can reduce the degradation of the extracellular matrix, which is essential for tumor invasion and metastasis . This inhibition can lead to decreased tumor cell proliferation and increased apoptosis.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active site of APN, leading to enzyme inhibition. This binding prevents the hydrolysis of peptide bonds by APN, thereby reducing the degradation of the extracellular matrix . Additionally, this compound may influence gene expression by modulating signaling pathways associated with APN activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, allowing for sustained inhibition of APN activity . Prolonged exposure may lead to gradual degradation and reduced efficacy.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits APN activity without causing significant toxicity . Higher doses may lead to adverse effects, including toxicity and damage to normal tissues. It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing side effects.
Metabolic Pathways
This compound is involved in metabolic pathways related to the phenylpropanoid metabolism. This pathway generates various secondary metabolites, including lignins, flavanols, and anthocyanins . The compound interacts with enzymes such as phenylalanine ammonia-lyase, which catalyzes the first step in the phenylpropanoid pathway. These interactions can influence metabolic flux and metabolite levels.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation in target tissues . Understanding the transport mechanisms is crucial for optimizing the delivery and efficacy of this compound in therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms ensure that this compound exerts its effects precisely where needed, enhancing its therapeutic potential.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method for synthesizing 3-Phenylpropane-1,2-diamine involves the reductive amination of 3-phenylpropionaldehyde with ammonia or primary amines in the presence of a reducing agent such as sodium cyanoborohydride.
Hydrogenation: Another method involves the hydrogenation of 3-phenylpropionitrile using a catalyst like palladium on carbon (Pd/C) under hydrogen gas to yield this compound.
Industrial Production Methods: Industrial production often employs similar methods but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of these processes.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 3-Phenylpropane-1,2-diamine can undergo oxidation reactions to form corresponding imines or nitriles.
Reduction: It can be reduced to form 3-phenylpropylamine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is commonly employed.
Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used to introduce halides.
Major Products:
Oxidation: Imines or nitriles.
Reduction: 3-phenylpropylamine.
Substitution: Various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
Chemistry: 3-Phenylpropane-1,2-diamine is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds and polymers.
Biology and Medicine: This compound has been studied for its potential as an inhibitor of aminopeptidase N/CD13, an enzyme involved in cancer and inflammatory diseases . It shows promise in the development of antitumor agents due to its ability to inhibit this enzyme effectively .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.
Comparaison Avec Des Composés Similaires
3-Phenylpropylamine: A related compound with a single amino group instead of two.
1,2-Diaminopropane: A simpler diamine without the phenyl group.
Benzylamine: Contains a benzyl group attached to an amino group.
Uniqueness: 3-Phenylpropane-1,2-diamine is unique due to the presence of both a phenyl group and two amino groups on the propane chain. This structural feature allows it to interact with biological targets in a distinct manner compared to its analogs, making it a valuable compound in medicinal chemistry research.
Propriétés
IUPAC Name |
3-phenylpropane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c10-7-9(11)6-8-4-2-1-3-5-8/h1-5,9H,6-7,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXFFQOZYXJHZNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75543-73-6 | |
| Record name | 3-phenylpropane-1,2-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Bicyclo[2.2.2]oct-2-ene](/img/structure/B1211378.png)





![N-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)-sulfanylidenemethyl]-2,4-dimethylbenzamide](/img/structure/B1211389.png)



![4-[[Glutamic acid]-carbonyl]-benzene-sulfonyl-d-proline](/img/structure/B1211396.png)


![5-(2-bromoethenyl)-1-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]pyrimidine-2,4-dione](/img/structure/B1211401.png)
